molecular formula C14H21ClO4S B4999794 1-Butylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol

1-Butylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol

Cat. No.: B4999794
M. Wt: 320.8 g/mol
InChI Key: PKFODPZNERCOPN-UHFFFAOYSA-N
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Description

1-Butylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol is an organic compound that features a butylsulfonyl group, a chlorophenyl group, and a methoxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Ether: The reaction begins with the formation of the chlorophenyl ether by reacting 4-chlorophenol with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions.

    Introduction of the Butylsulfonyl Group: The next step involves the introduction of the butylsulfonyl group. This can be achieved by reacting the intermediate product with butylsulfonyl chloride in the presence of a base, such as triethylamine, to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Butylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

1-Butylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Butylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butylsulfonyl-3-[(4-methoxyphenyl)methoxy]propan-2-ol
  • 1-Butylsulfonyl-3-[(4-fluorophenyl)methoxy]propan-2-ol
  • 1-Butylsulfonyl-3-[(4-bromophenyl)methoxy]propan-2-ol

Uniqueness

1-Butylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The specific electronic and steric effects of the chlorine atom can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

1-butylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClO4S/c1-2-3-8-20(17,18)11-14(16)10-19-9-12-4-6-13(15)7-5-12/h4-7,14,16H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFODPZNERCOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CC(COCC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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